molecular formula C13H9ClN2O3 B3830904 N-(2-chloro-4-nitrophenyl)benzamide CAS No. 64160-38-9

N-(2-chloro-4-nitrophenyl)benzamide

Cat. No.: B3830904
CAS No.: 64160-38-9
M. Wt: 276.67 g/mol
InChI Key: BCTFYSXVHAFEGT-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffolds in Organic Synthesis and Chemical Research

The benzamide scaffold, a derivative of benzoic acid with the chemical formula C₇H₇NO, is a cornerstone in the fields of organic synthesis and medicinal chemistry. wikipedia.orgyoutube.com These structures are not merely simple organic compounds; they serve as fundamental building blocks for creating a wide array of more complex, biologically active molecules. researchgate.net The inherent stability of the amide bond, coupled with its capacity to act as both a hydrogen bond donor and acceptor, makes the benzamide moiety a recurring feature in numerous pharmacologically active agents. researchgate.net

The versatility of benzamides is evident in their widespread application. They are key intermediates in the synthesis of molecules with diverse therapeutic properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The synthesis of benzamides can be achieved through various methods, such as the hydrolysis of aromatic nitriles, the interconversion of carboxylic acid derivatives, and aminocarbonylation. nih.gov One of the simplest and most common laboratory methods involves the reaction of benzoyl chloride with ammonia. youtube.com The direct conversion of arenes to benzamide derivatives using reagents like cyanoguanidine in the presence of a superacid represents a more advanced synthetic route. nih.gov

Significance of Halogenated and Nitrated Aromatic Systems in Molecular Design

The introduction of halogen atoms and nitro groups into aromatic systems is a strategic and powerful tool in modern molecular design, particularly in the realm of medicinal chemistry. nih.govnih.gov For an extended period, the incorporation of halogens was primarily aimed at leveraging their steric bulk to occupy the binding sites of molecular targets. nih.gov However, it is now understood that halogens influence molecular interactions in more nuanced ways. The formation of halogen bonds, for instance, is a recognized intermolecular force that contributes favorably to the stability of ligand-target complexes. nih.gov

Halogenation can significantly enhance the pharmacological profile of a molecule by improving properties such as lipophilicity, permeability, and metabolic stability. nih.gov Aryl halides are also highly versatile intermediates in organic synthesis due to the polarized carbon-halogen bond and the good leaving group properties of halogens. researchgate.net

Similarly, the nitration of aromatic rings is a synthetically important process. libretexts.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. This property can be used to direct subsequent reactions. Furthermore, the nitro group is a valuable functional group in its own right and can be readily reduced to an amino group, providing a gateway to a wide range of other functionalities. libretexts.org In drug design, the nitro group is a versatile pharmacophore found in various therapeutic agents. mdpi.com

Contextualization of N-(2-chloro-4-nitrophenyl)benzamide within Contemporary Organic Chemistry

This compound is a specific chemical entity that embodies the principles of advanced benzamide chemistry and the strategic functionalization of aromatic systems. This compound, with the molecular formula C₁₃H₉ClN₂O₃, integrates a stable benzamide core with a chloro and a nitro substituent on one of its phenyl rings. nist.govchemicalbook.com These features make it a valuable intermediate in organic synthesis. chemicalbook.com

The synthesis of this compound can be achieved by reacting 2-chlorobenzoic acid with 4-nitroaniline (B120555) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758). chemicalbook.com

Below are the key chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₃H₉ClN₂O₃
Molecular Weight276.68 g/mol chemicalbook.comchemicalbook.com
CAS Number55501-45-6, 64160-38-9 nist.govchemicalbook.com
Boiling Point365.9ºC at 760 mmHg echemi.com
Density1.44 g/cm³ echemi.com
AppearanceOff-white solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFYSXVHAFEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334854
Record name N-(2-Chloro-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64160-38-9
Record name N-(2-Chloro-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-(2-chloro-4-nitrophenyl)benzamide

The principal methods for synthesizing this compound involve the coupling of a substituted aniline (B41778) with a benzoyl derivative.

Amidation reactions are the cornerstone of this compound synthesis. These reactions involve the formation of an amide linkage between a carboxylic acid or its derivative and an amine. In the context of benzamide (B126) formation, this typically involves the reaction of a benzoic acid derivative with an aniline. mdpi.com The use of activating agents is common to facilitate this transformation, particularly when starting from the carboxylic acid itself.

A highly effective and widely employed strategy for the synthesis of this compound is the reaction between 2-chloro-4-nitroaniline (B86195) and benzoyl chloride. nih.gov This method falls under the category of nucleophilic acyl substitution. The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

For instance, one documented synthesis involves treating 2-nitrobenzoyl chloride with 2-chloro-4-nitroaniline in chloroform (B151607) at reflux for three hours. nih.gov After cooling, the mixture is diluted and washed to isolate the product. nih.gov Another general procedure involves stirring the amine and benzoyl chloride in a suitable solvent like dichloromethane (B109758) at room temperature. nanobioletters.com

Interactive Data Table: Synthesis of Benzamide Derivatives

ReactantsReagents/ConditionsProductYieldReference
2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chlorideDichloromethane, triethylamineN-(3-chlorophenethyl)-4-nitrobenzamideNot specified mdpi.com
Amine, Benzoyl chloride derivativeAnhydrous CH2Cl2, 0°C to room temp.N-benzamide derivative72-83% nanobioletters.com
2-Nitrobenzoyl chloride, 2-chloro-4-nitroanilineChloroform, refluxN-(2-chloro-4-nitrophenyl)-2-nitrobenzamideNot specified nih.gov

The successful synthesis of the target compound relies on the availability of its key precursors: 2-chloro-4-nitroaniline and benzoyl chloride.

2-Chloro-4-nitroaniline: This intermediate can be synthesized through various routes. One method involves the chlorination of 4-nitroaniline (B120555). prepchem.comchemicalbook.comprepchem.comgoogle.com For example, 4-nitroaniline can be treated with N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) to yield 2-chloro-4-nitroaniline in high purity and yield. chemicalbook.com Another approach is the aminolysis of 3,4-dichloronitrobenzene (B32671) using ammonium (B1175870) hydroxide (B78521) in the presence of a copper(I) chloride catalyst. chemicalbook.com It's important to note that 2-chloro-4-nitroaniline is a known metabolite of the molluscicide niclosamide, formed by the hydrolytic cleavage of the amide bond. nih.govplos.orgnih.gov

Benzoyl Chloride: This common laboratory reagent can be prepared by several methods. A standard laboratory preparation involves the reaction of benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. prepchem.comsciencemadness.orgchemicalbook.comwikipedia.org Industrial production often utilizes the reaction of benzotrichloride (B165768) with either water or benzoic acid. sciencemadness.orgwikipedia.org

Interactive Data Table: Preparation of Precursors

PrecursorStarting Material(s)Reagent(s)Key ConditionsReference(s)
2-Chloro-4-nitroaniline4-NitroanilineN-chloro-N-(phenylsulfonyl)benzenesulfonamideAcetonitrile, 20-25°C chemicalbook.com
2-Chloro-4-nitroaniline3,4-DichloronitrobenzeneAmmonium hydroxide, copper(I) chloride140°C, 3.2 MPa chemicalbook.com
Benzoyl ChlorideBenzoic AcidThionyl chloride or Phosphorus pentachloride- prepchem.com
Benzoyl ChlorideBenzoic AcidOxalyl chloride, DMFDichloromethane, room temperature chemicalbook.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms provides insight into the factors that control the synthesis of this compound.

The formation of the amide bond in this compound from 2-chloro-4-nitroaniline and benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline's amino group attacks the electron-deficient carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to form the stable amide product and hydrochloric acid.

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. Modern approaches focus on the use of alternative reaction media, energy sources, and catalysts to create more environmentally benign and efficient processes.

Exploration of Solvent-Free or Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, posing environmental and safety risks. Consequently, research has shifted towards solvent-free reactions or the use of water as a benign solvent.

In solvent-free, or solid-state, reactions, reactants are mixed directly without any solvent. semanticscholar.org This method can lead to higher yields, shorter reaction times, and easier product purification. researchgate.net One common approach involves the trituration of reactants, sometimes with a catalyst like boric acid, followed by direct heating. semanticscholar.orgresearchgate.net This technique has been successfully applied to the synthesis of various amides from carboxylic acids and urea (B33335), presenting a viable green alternative for the production of this compound. semanticscholar.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While organic compounds often have low solubility in water, the use of catalysts or techniques like ultrasound can facilitate reactions. For instance, catalyst-free, three-component reactions for synthesizing N-(4-arylthiazol-2-yl)hydrazones have been effectively carried out in water under ultrasonic irradiation, suggesting the potential for aqueous-phase synthesis of benzamide derivatives. mdpi.com

Application of Ultrasound-Assisted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. mdpi.comnih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which accelerates reaction rates. nih.gov

The benefits of ultrasound-assisted synthesis include significantly reduced reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. mdpi.commdpi.com This method has been successfully used to synthesize a variety of heterocyclic compounds and benzamide derivatives. nih.govnih.govmdpi.com For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives saw a dramatic reduction in reaction time and an improvement in yield when using ultrasound compared to traditional refluxing, as detailed in the table below. mdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Benzamide Derivatives

Compound Conventional Method (Time, h) Conventional Method (Yield, %) Ultrasound Method (Time, min) Ultrasound Method (Yield, %)
6a 12 72 30 85
6b 10 75 25 88
6c 12 70 30 82
6d 15 65 40 79
6e 10 78 25 90
6f 11 74 28 86
6g 14 68 35 80
6h 16 62 45 75
6i 12 71 30 84
6j 11 76 28 89

Data sourced from a study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. mdpi.com

Given these advantages, ultrasound-assisted synthesis represents a promising and efficient pathway for the production of this compound.

Catalytic Methodologies for Enhanced Efficiency

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of less hazardous reagents. Various catalytic systems have been explored for the synthesis of amides and related compounds.

Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), have been used to facilitate the formation of the amide bond in the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide. chemicalbook.com In this method, DMAP is used in conjunction with a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in dichloromethane (DCM). chemicalbook.com Dimethylformamide (DMF) has also served as a catalyst in the synthesis of related nitrobenzamide derivatives. nih.gov

Boric acid has proven to be an effective, inexpensive, and environmentally friendly catalyst for amidation, particularly under solvent-free conditions. semanticscholar.orgresearchgate.net It can facilitate the direct reaction between a carboxylic acid and an amine or urea to produce the corresponding amide in high purity. semanticscholar.org

Furthermore, transition metal catalysts offer efficient synthetic routes. Copper-catalyzed protocols, for example, have been developed for the synthesis of 2-benzimidazolone derivatives from 2-nitroanilines, demonstrating the utility of metal catalysis in constructing complex molecules from simple precursors. rsc.org

Table 2: Catalytic Methods in the Synthesis of Related Amide Compounds

Catalyst Reactants Solvent Key Conditions Yield (%) Reference
DMAP/EDCI ortho-chlorobenzoic acid, 4-nitro-aniline Dichloromethane Ambient temperature, 16.5 h 60 chemicalbook.com
DMF 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, anilines/amines DMF Reflux Appropriate nih.gov
Boric Acid N-Phenyl anthranilic acid, urea Solvent-free 160–180°C, 19-20 min Good semanticscholar.org
Copper 2-nitroanilines, dimethyl carbonate - - Good to Excellent rsc.org

These catalytic methodologies provide powerful and efficient tools for the synthesis of this compound, aligning with the principles of green and sustainable chemistry.

Advanced Spectroscopic and Crystallographic Investigations of Molecular Architecture

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and to obtain a unique "fingerprint" of the molecular structure. mdpi.comnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of N-(2-chloro-4-nitrophenyl)benzamide exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. masterorganicchemistry.com An IR spectrum for this compound is available in the NIST WebBook. nist.gov

Key functional group absorptions for benzamide (B126) derivatives are well-established. libretexts.orglibretexts.org The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum, generally found between 1630 and 1690 cm⁻¹. masterorganicchemistry.com For example, in 2-nitro-N-(4-nitrophenyl)benzamide, the C=O stretch is observed at 1667 cm⁻¹. researchgate.net

The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found in the 1500–1587 cm⁻¹ range and a symmetric stretch between 1302–1378 cm⁻¹. nih.govesisresearch.org In 4-nitrophenyl-4'-nitrobenzoate, these bands appear at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Table 1: Characteristic FT-IR Absorption Ranges for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3300 - 3500
Carbonyl (C=O) Stretching 1630 - 1690
Nitro (NO₂) Asymmetric Stretching 1500 - 1587
Nitro (NO₂) Symmetric Stretching 1302 - 1378
Aromatic (C-H) Stretching > 3000

Data compiled from multiple sources. masterorganicchemistry.comlibretexts.orglibretexts.orgnih.govesisresearch.org

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for generating a detailed vibrational fingerprint of a molecule. mdpi.comnih.gov The Raman spectrum of a compound is unique and can be used for identification and to probe subtle structural details.

For benzamide derivatives like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the FT-Raman spectrum shows characteristic bands. esisresearch.org The symmetric NO₂ stretching mode, for instance, is often a very strong band in the Raman spectrum, observed at 1340 cm⁻¹ in the aforementioned fluoro-derivative. esisresearch.org The aromatic ring vibrations also give rise to prominent peaks. The unique pattern of bands in the fingerprint region (typically below 1500 cm⁻¹) allows for unambiguous identification of the compound. mdpi.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, typically silver or gold nanoparticles. nih.govnih.gov The interaction between the molecule and the metal surface can enhance the Raman signal by several orders of magnitude, allowing for the detection of even single molecules. researchgate.net

SERS studies on related aromatic compounds, such as N-(1-(2-chlorophenyl)-2-(2-nitrophenyl)ethyl)-4-methylbenzenesulfonamide adsorbed on silver nanoparticles, reveal information about the molecule's orientation on the surface. nih.gov The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the metal surface. For this compound, a SERS experiment would likely show enhancement of the modes associated with the nitro group and the aromatic rings, suggesting that these groups interact with the nanoparticle surface. The spectral analysis can reveal whether the molecule adsorbs in a tilted, flat, or end-on orientation. nih.govnih.gov

A complete understanding of the vibrational spectrum requires the assignment of each observed band to a specific molecular motion. This is often achieved through a combination of experimental data (FT-IR and FT-Raman) and theoretical calculations, such as Density Functional Theory (DFT). esisresearch.orgnih.govnih.gov

The vibrational modes of this compound can be categorized as stretching, bending, wagging, twisting, and rocking motions of its constituent functional groups. The potential energy distribution (PED) from theoretical calculations helps to characterize and assign the fundamental vibrational modes. nih.gov

Table 2: Tentative Vibrational Mode Assignments for this compound

Wavenumber Range (cm⁻¹) Assignment
~3350 N-H stretching
> 3000 Aromatic C-H stretching
~1670 C=O stretching (Amide I)
~1590 Aromatic C=C stretching
~1540 NO₂ asymmetric stretching
~1520 N-H bending (Amide II)
~1345 NO₂ symmetric stretching
~1290 C-N stretching
~850 C-H out-of-plane bending
~740 NO₂ wagging

Assignments based on data from related benzamide and nitroaromatic compounds. researchgate.netesisresearch.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. It relies on the magnetic properties of atomic nuclei, particularly ¹H (protons).

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which correspond to the unique electronic environments of the protons.

In this compound, several distinct proton environments are expected. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift, often between δ 9.0 and 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. For instance, the amide proton in 2-nitro-N-(4-nitrophenyl)benzamide appears at δ 9.04 ppm. researchgate.net

The protons on the two aromatic rings will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (splitting of signals) are determined by the electronic effects of the substituents (the chloro, nitro, and benzamide groups). The protons on the 2-chloro-4-nitrophenyl ring and the benzoyl ring will exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with their neighboring protons. nih.govmdpi.com

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 9.0 - 11.0 Singlet (broad)

Data compiled from related benzamide structures. researchgate.netnih.govmdpi.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the case of this compound, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule, allowing for a comprehensive assignment of the carbon skeleton.

A related compound, 2-nitro-N-(4-nitrophenyl)benzamide, shows ¹³C NMR signals at δ 165.4 (C=O), 147.8, 134.6, 134.4, 132.7, 132.1, 130.3, 129.9, 129.3, and 125.0 ppm. researchgate.net For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the carbon signals appeared in the region of δ 17.72 to 168.51 ppm. nih.gov In another similar structure, 4-(4-chlorophenyl)diazenyl)phenol, the eight aromatic carbons show peaks between 116–129 ppm, with the carbon attached to the hydroxyl group at 136 ppm and the carbon attached to the chlorine at 147 ppm. actachemicamalaysia.com The carbons adjacent to the azo group in this molecule appear at 151 and 158 ppm. actachemicamalaysia.com For 1-(4-nitrophenyl)-2-(4-(hexyloxy)phenyl)diazene, the eight aromatic carbons are observed between 116-129 ppm. actachemicamalaysia.com

These values provide a reference for the expected chemical shifts in this compound. The carbonyl carbon of the amide group is typically observed in the downfield region, around 165 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the benzamide group. The carbon atoms directly bonded to the chlorine and nitro groups are expected to be significantly deshielded.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functionalized Benzamides

Functional GroupChemical Shift Range (ppm)
Carbonyl (C=O)165 - 169
Aromatic C-NO₂147 - 150
Aromatic C-Cl~147
Aromatic C-H115 - 135

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For this compound, COSY spectra would reveal correlations between adjacent protons on the two aromatic rings, confirming their substitution patterns.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. wikipedia.org This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

High-Resolution Mass Spectrometry (HRMS/EIMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound (C₁₃H₉ClN₂O₃). nist.gov The calculated exact mass is 276.0249. nist.gov

Electron Ionization Mass Spectrometry (EIMS) is used to study the fragmentation pathways of the molecule. A common fragmentation pattern for benzamides involves the cleavage of the amide bond. researchgate.net The initial fragmentation of this compound would likely involve the loss of the benzoyl group (C₆H₅CO) to form a resonance-stabilized cation, or the loss of the 2-chloro-4-nitrophenyl group. researchgate.net Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) with a mass-to-charge ratio (m/z) of 77. researchgate.net The fragmentation of the 2-chloro-4-nitrophenyl portion would also produce characteristic fragment ions.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state.

Crystal System, Space Group, and Unit Cell Parameter Determination

Table 2: Crystal Data for Structurally Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-(2-chloro-4-nitrophenyl)-2-nitrobenzamideMonoclinicP2₁/c
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideMonoclinicP2₁/c11.13715.066125.59490100.672901419.14
4-Bromo-N-(2-nitrophenyl)benzamideTriclinicP-13.833812.678424.91881.87588.38685.4601195.14

Molecular Conformation and Torsional Angles (e.g., Dihedral Angles between Aromatic Rings)

The conformation of this compound is largely defined by the dihedral angle between the two aromatic rings. In the solid state, this angle is influenced by a balance of steric effects and intermolecular interactions. For N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 70.74 (6)°. nih.gov In N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the dihedral angle between the two chloro-phenyl groups is 74.83 (5)°. researchgate.net In contrast, for 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles are much smaller at 16.78 (15)° and 18.87 (14)° for the two molecules in the asymmetric unit. nih.gov The nitro group in N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide is twisted by 2.6 (1)° from the plane of its attached benzene (B151609) ring. nih.gov The amide group itself is generally planar.

Intermolecular Interactions in the Crystal Lattice

Hydrogen Bonding Networks (N—H···O, C—H···O)

A definitive analysis of hydrogen bonding requires precise knowledge of bond lengths and angles between donor (N-H, C-H) and acceptor (O) atoms from crystallographic data. This would identify which oxygen atoms (either from the nitro group or the carbonyl group) act as hydrogen bond acceptors and detail the geometry of these interactions.

Halogen-Halogen Interactions (Cl···Cl)

The existence and nature of chlorine-chlorine interactions are determined by the distance and angles between chlorine atoms on adjacent molecules within the crystal lattice. This data is only obtainable through X-ray structure analysis.

Aromatic π–π Stacking Interactions

Details of π–π stacking, including centroid-to-centroid distances, interplanar angles, and horizontal displacement between the phenyl and the nitrophenyl rings, are calculated from the atomic coordinates derived from a crystal structure.

Supramolecular Assembly and Packing Motifs

In-Depth Computational and Theoretical Analysis of this compound

A detailed exploration into the theoretical underpinnings of this compound, this article focuses on its computational characterization through advanced quantum chemical calculations and molecular dynamics simulations.

Computational Chemistry and Theoretical Characterization

Prediction of Supramolecular Interactions and Crystal Packing

The prediction of how individual molecules of this compound self-assemble into a stable, three-dimensional crystal lattice is a key aspect of computational chemistry. This process involves identifying the most energetically favorable arrangement of molecules, which is governed by a complex interplay of non-covalent interactions. While specific computational studies exclusively predicting the crystal packing of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related analogues and the experimental crystal structure analysis of similar compounds.

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometry of the molecule and the nature of its intermolecular interactions. These methods allow for the calculation of interaction energies and the identification of potential supramolecular synthons—the recurring, predictable patterns of intermolecular interactions that guide crystal formation. rsc.orgsemanticscholar.org

For benzanilide (B160483) derivatives, the primary forces dictating crystal packing are hydrogen bonds and π-π stacking interactions. nih.gov In the case of this compound, the amide group (-CONH-) provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (-NO₂) and the chloro-substituent (-Cl) also play significant roles in modulating the electronic properties of the aromatic rings and can act as weak hydrogen bond acceptors.

A detailed analysis of the closely related compound, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, provides experimentally verified data that serves as a strong predictive model for the subject compound. nih.gov In the crystal structure of this analogue, intermolecular C-H···O hydrogen bonds are crucial in linking molecules into sheets. nih.gov These sheets are then stacked along one of the crystallographic axes. nih.gov It is computationally predictable that this compound would exhibit similar C-H···O interactions, where hydrogen atoms on the aromatic rings interact with the oxygen atoms of the nitro and amide groups of adjacent molecules.

The table below details the types of intermolecular hydrogen bonds observed in the crystal structure of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, which are anticipated to be predicted in computational models of this compound. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
C10–H10A···O40.952.503.422 (3)164x, y, z
C12–H12A···O50.952.523.327 (3)1421/2+x, 1/2-y, -z
Data derived from the crystallographic study of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide. nih.gov

Furthermore, the presence of two aromatic rings in this compound suggests the high probability of π-π stacking interactions contributing to the stability of the crystal lattice. Computational models can predict the geometry and energetic contribution of these stacking interactions. In the analogue N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, molecules are observed to stack along the nih.gov direction, indicating the significance of these dispersive forces. nih.gov

Computational crystal structure prediction (CSP) methods go a step further by searching for the most stable crystal packing arrangements based on calculated lattice energies. nih.gov These methods can generate a range of potential polymorphs (different crystal structures of the same compound), ranking them by their thermodynamic stability. nih.gov For a molecule like this compound, a CSP study would likely reveal multiple potential packing arrangements stabilized by different combinations of hydrogen bonding and π-stacking motifs.

The dihedral angle between the two aromatic rings is another critical parameter that influences crystal packing. In N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, this angle is 70.74 (6)°. nih.gov DFT calculations on similar benzanilides have shown that the energy landscape for this rotation is relatively flat, meaning that the final conformation in the crystal is a balance between the intrinsic conformational preference of the molecule and the stabilizing energy gained from intermolecular interactions in the crystal lattice.

Structure Reactivity and Structure Property Relationships

Influence of Chlorine and Nitro Substituents on Amide Bond Reactivity and Stability

The stability and reactivity of the amide bond in N-(2-chloro-4-nitrophenyl)benzamide are significantly modulated by the electronic properties of the chlorine and nitro group substituents on the phenyl ring. The nitro group, being a strong electron-withdrawing group, and the chlorine atom, also electron-withdrawing via induction, decrease the electron density on the aniline-derived aromatic ring. This reduction in electron density can influence the adjacent amide nitrogen.

Electronic Effects of Substituents on Aromatic Rings and Amide Functionality

The electronic landscape of this compound is dominated by the interplay of inductive and resonance effects of its substituents. The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which deactivates the aromatic ring it is attached to. nih.gov The nitro group is also a powerful deactivating group, withdrawing electron density from its attached phenyl ring through both a strong inductive effect and a resonance effect. nih.gov

Table 1: Summary of Electronic Effects of Substituents

SubstituentAromatic RingInductive EffectResonance EffectOverall Effect on Ring
Chlorine (-Cl)Benzoyl ringElectron-withdrawingElectron-donating (weak)Deactivating
Nitro (-NO₂)N-phenyl ringElectron-withdrawingElectron-withdrawingStrongly deactivating

Investigation of Proton Transfer Dynamics within the Molecular Framework

The investigation of proton transfer dynamics in solution is a complex field, often relying on computational methods like molecular dynamics with quantum transitions (MDQT). illinois.eduillinois.eduprinceton.edu These methods can simulate the movement of a proton between donor and acceptor sites, taking into account quantum effects like tunneling. illinois.eduillinois.eduprinceton.edu For a molecule like this compound, proton transfer could be influenced by solvent polarity and the formation of intermolecular hydrogen bonds with solvent molecules or other solute molecules. The acidity of the N-H proton, enhanced by the electron-withdrawing substituents, would be a critical factor in these dynamics. nih.gov

Chemical Transformations and Derivatization Potential

The structure of this compound offers several avenues for chemical transformations and derivatization, allowing for the synthesis of a variety of related compounds.

One key reaction is the derivatization at the amide nitrogen. The N-H bond can be deprotonated to form an amidate, which can then be alkylated or arylated. Furthermore, the amide bond itself can be cleaved under hydrolytic conditions, typically in the presence of strong acid or base, to yield 2-chlorobenzoic acid and 2-chloro-4-nitroaniline (B86195).

The aromatic rings also present opportunities for modification. While the electron-poor N-phenyl ring is deactivated towards electrophilic substitution, it could potentially undergo nucleophilic aromatic substitution, where a nucleophile displaces the chloro or nitro group, although the conditions for such reactions would likely be harsh. The benzoyl ring, being less deactivated, could undergo electrophilic substitution, with the position of substitution directed by the chloro and benzamide (B126) groups.

The synthesis of this compound itself is typically achieved through the reaction of 2-chlorobenzoyl chloride with 2-chloro-4-nitroaniline. chemicalbook.com Variations of this method can be used to produce a wide range of substituted benzanilides. For instance, using different substituted anilines or benzoyl chlorides allows for the creation of a library of derivatives. nih.govnih.gov

Table 2: Potential Derivatization Reactions

Reaction SiteReagent/ConditionPotential Product Type
Amide N-HBase, Alkyl/Aryl HalideN-substituted benzamide
Amide C-N bondStrong Acid/Base, Heat2-chlorobenzoic acid and 2-chloro-4-nitroaniline
N-phenyl ringStrong NucleophileNucleophilic aromatic substitution product
Benzoyl ringElectrophile, CatalystElectrophilic aromatic substitution product

Intermolecular Interactions and Self-Assembly in Solution and Solid State

In the solid state, the structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding and other non-covalent interactions. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors.

Studies on the crystal structure of the closely related compound, N-(2-((2-chlorobenzoyl)amino)-4-nitrophenyl)benzamide, reveal the importance of such interactions. sigmaaldrich.com In similar benzanilide (B160483) structures, intermolecular N-H···O hydrogen bonds are a common feature, often leading to the formation of one-dimensional chains or more complex three-dimensional networks.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can also play a significant role in the packing of the molecules in the crystal lattice. The presence of the electron-rich benzoyl ring and the electron-poor nitrophenyl ring can lead to favorable donor-acceptor π-stacking interactions. These collective intermolecular forces dictate the crystal packing and can influence physical properties such as melting point and solubility.

In solution, these same intermolecular forces can lead to self-assembly and the formation of supramolecular structures. The propensity for hydrogen bonding and π-stacking can drive the aggregation of molecules, with the nature and extent of this self-assembly being dependent on the solvent and concentration. The study of self-assembly in substituted benzanilides and related structures is an active area of research in supramolecular chemistry. organic-chemistry.org

Synthesis and Chemical Exploration of N 2 Chloro 4 Nitrophenyl Benzamide Derivatives and Analogues

Design Principles for Structural Diversification of the N-(2-chloro-4-nitrophenyl)benzamide Scaffold

The structural diversification of the this compound scaffold is guided by established medicinal chemistry principles aimed at modulating the molecule's physicochemical and biological properties. Key design strategies focus on the steric and electronic characteristics of its constituent parts.

The three-dimensional conformation of the scaffold is a critical design element. In related structures, such as N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, X-ray crystallography has revealed a significant dihedral angle between the two aromatic rings, often around 70.74 (6)°. researchgate.net The nitro group on the benzamide (B126) ring can be twisted significantly out of the plane of the ring, while the nitro group on the chloronitrophenyl moiety remains more coplanar. researchgate.net This inherent non-planarity can be exploited in molecular design to control interactions with biological targets.

Further design principles involve the strategic incorporation of functional groups to alter the molecule's properties:

Electronic Effects: The strategic placement of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro, sulfamoyl) on either aromatic ring can profoundly influence the molecule's reactivity and potential for intermolecular interactions. nih.gov

Hydrogen Bonding: The amide N-H group and the oxygen atoms of the nitro and carbonyl groups are potent hydrogen bond donors and acceptors, respectively. Intermolecular C-H···O hydrogen bonds have been observed in the crystal packing of related analogues, linking molecules into sheets. researchgate.net Diversification often involves adding or modifying groups that can participate in hydrogen bonding to enhance target affinity.

Halogenation: The chlorine atom on the nitrophenyl ring plays a significant role. Incorporating chlorine into specific positions of biologically active molecules has been observed to enhance their inherent activity. mdpi.com

Synthetic Strategies for Analogues

The synthesis of this compound and its analogues is typically achieved through standard amide bond formation reactions, allowing for extensive modification of each of the three core components of the scaffold.

Modification of the benzoyl moiety is most directly achieved by employing different substituted benzoyl chlorides or benzoic acids in the coupling reaction with 2-chloro-4-nitroaniline (B86195). The most common and high-yielding method involves the conversion of a substituted benzoic acid into a highly reactive acyl chloride intermediate. This is typically accomplished using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net The resulting benzoyl chloride is then reacted with 2-chloro-4-nitroaniline to form the final amide product.

Alternatively, direct coupling of a substituted benzoic acid with the aniline (B41778) can be performed using peptide coupling reagents. For instance, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can effectively form the amide bond in a one-pot procedure. chemicalbook.com

These methods allow for the introduction of a wide array of substituents onto the benzoyl ring, as detailed in the table below.

Table 1: Synthetic Strategies for Modification of the Benzoyl Moiety

Starting Material (Benzoyl Source) Reagents Reaction Type Resulting Analogue Structure Reference
Substituted Benzoic Acid 1. SOCl₂, cat. DMF2. 2-Chloro-4-nitroaniline Acyl Chloride Formation & Amination Variously substituted benzoyl ring nih.govresearchgate.net
2-Chlorobenzoic Acid 1. EDCI, DMAP2. 4-Nitroaniline (B120555)* Direct Amide Coupling 2-Chloro-N-(4-nitrophenyl)benzamide* chemicalbook.com
4-Nitrobenzoyl Chloride 2-(3-Chlorophenyl)ethan-1-amine*, Et₃N Schotten-Baumann Reaction N-(3-chlorophenethyl)-4-nitrobenzamide* mdpi.com

Note: These examples use structurally related anilines or amines but demonstrate the synthetic principle applicable to 2-chloro-4-nitroaniline.

Diversification of the chloronitrophenyl moiety can be approached in two primary ways: by starting with a different aniline derivative or by chemically modifying the ring after the scaffold has been assembled.

A key post-synthetic modification is the reduction of the 4-nitro group to a 4-amino group. This transformation introduces a versatile synthetic handle for further functionalization. The reduction is commonly achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) at elevated temperatures or through catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. researchgate.net The resulting amino group can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization, to generate a diverse library of new analogues.

Another strategy involves introducing substituents onto the ring system at the benzoic acid stage, prior to amide formation. For example, a sulfamoyl group can be added to 2-chloro-4-nitrobenzoic acid by first reacting it with chlorosulfonic acid and then with a desired amine, before converting the carboxylic acid to the amide. nih.gov

Table 2: Synthetic Strategies for Modification of the Chloronitrophenyl Moiety

Strategy Reagents Reaction Type Resulting Modification Reference
Nitro Group Reduction SnCl₂·2H₂O, EtOH Reduction Conversion of -NO₂ to -NH₂ researchgate.net
Nitro Group Reduction H₂, Pd/C, MeOH Catalytic Hydrogenation Conversion of -NO₂ to -NH₂ researchgate.net

While less common, the amide linker itself can be modified to alter the scaffold's properties, such as its hydrogen bonding capacity, conformational rigidity, and metabolic stability. One straightforward modification is N-alkylation. The amide proton can be replaced with an alkyl group, as seen in the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which prevents it from acting as a hydrogen bond donor. bldpharm.com

Another potential modification is the conversion of the amide's carbonyl group (C=O) to a thiocarbonyl group (C=S) to form a thioamide. This is typically achieved by treating the parent amide with a thionating agent like Lawesson's reagent. The synthesis of related structures like 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide via isothiocyanate intermediates also points to synthetic routes for modifying the core linkage.

Chemical Reactivity and Transformation Pathways of Derivatives

The this compound scaffold possesses several reactive sites that allow for a variety of chemical transformations.

Nitro Group Reduction: As previously mentioned, the most significant and widely used transformation is the reduction of the 4-nitro group to a primary amine. researchgate.net This reaction fundamentally changes the electronic nature of the phenyl ring, converting an electron-withdrawing group into an electron-donating one, and provides a nucleophilic center for further synthesis.

Amide Bond Cleavage: The stability of the amide bond is a key feature of the scaffold. However, under mass spectrometry conditions, characteristic fragmentation patterns are observed, which provide insight into the bond's relative lability. Cleavage of the amide bond is a common fragmentation pathway, leading to the formation of ions corresponding to the nitrophenylacyl fragment and the aniline fragment. mdpi.com

Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient nitrophenyl ring is activated towards nucleophilic aromatic substitution (SₙAr). Although requiring forcing conditions, it is a potential site for introducing alternative substituents.

Table 3: Key Chemical Reactivity and Transformation Pathways

Reactive Site Transformation Reagents/Conditions Product Reference
4-Nitro Group Reduction SnCl₂, EtOH or H₂/Pd-C 4-Amino analogue researchgate.net

Development of Novel Chemical Scaffolds Incorporating the this compound Unit

The this compound unit can serve as a foundational element for the construction of larger, more complex molecular architectures. Its inherent chemical functionality allows it to be integrated into novel scaffolds.

One direct approach is the synthesis of molecules containing multiple copies of the core unit. An example is 2-chloro-N-(2-((2-chlorobenzoyl)amino)-4-nitrophenyl)benzamide, where a second 2-chlorobenzoyl group is attached to an amino-substituted version of the parent scaffold. sigmaaldrich.com This creates a more elaborate structure with expanded potential for molecular interactions.

Furthermore, the reactive handles introduced through transformations, such as the 4-amino group from nitro reduction, are pivotal for building novel heterocyclic systems. This amino group, along with the adjacent amide, can participate in intramolecular cyclization or intermolecular condensation reactions to form fused ring systems, effectively using the original scaffold as a template for new chemical entities.

Conclusion and Future Directions in Academic Chemical Research

Summary of Key Chemical Insights and Discoveries

N-(2-chloro-4-nitrophenyl)benzamide, a distinct member of the benzamide (B126) family, is characterized by its specific substitution pattern which imparts unique chemical properties. Its synthesis is typically achieved through the condensation of 2-chlorobenzoic acid and 4-nitroaniline (B120555). chemicalbook.com A common laboratory-scale synthesis involves the use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758). chemicalbook.com

The structural architecture of this compound, featuring a chloro-substituted phenyl ring and a nitro-substituted aniline (B41778) moiety linked by an amide bond, has been a subject of academic interest. The presence of the electron-withdrawing nitro group and the electronegative chloro atom significantly influences the electronic distribution and reactivity of the molecule. These features are crucial for understanding its potential as a building block in the synthesis of more complex chemical entities.

PropertyValue
CAS Number 55501-45-6 chemicalbook.com
Molecular Formula C₁₃H₉ClN₂O₃ chemicalbook.com
Molecular Weight 276.68 g/mol chemicalbook.com

Emerging Research Avenues in Benzamide Chemistry

The field of benzamide chemistry is continually evolving, with researchers exploring innovative methods for synthesis, characterization, and theoretical understanding. These advancements provide a fertile ground for future investigations into this compound and its derivatives.

Recent years have witnessed a paradigm shift towards greener and more efficient synthetic protocols for benzamide synthesis. A notable development is the direct condensation of carboxylic acids and amines using reusable solid acid catalysts, such as zirconium chloride immobilized on diatomaceous earth, often accelerated by ultrasonic irradiation. researchgate.net This approach offers advantages like shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net

Furthermore, the use of bimetallic metal-organic frameworks (MOFs), like Fe₂Ni-BDC, as catalysts for amidation reactions is a promising area. mdpi.com These catalysts have shown high efficiency in forming amide bonds under specific conditions. mdpi.com Transition-metal-free methods, such as the transamidation of thioamides, are also gaining traction, offering alternative pathways that avoid potentially toxic metal catalysts. nih.gov The classic Schotten-Baumann reaction, involving the reaction of an amine with an acyl chloride, remains a robust and widely used method for synthesizing benzamides. mdpi.com

Synthetic MethodCatalyst/ReagentKey Features
Direct CondensationDiatomite earth@IL/ZrCl₄Green, rapid, high-efficiency, ultrasonic irradiation. researchgate.net
AmidationFe₂Ni-BDC MOFBimetallic catalysis, efficient for specific substrates. mdpi.com
TransamidationNaHMDSTransition-metal-free, ground-state destabilization. nih.gov
Acylation-Conventional, robust (Schotten-Baumann reaction). mdpi.com

The understanding of molecular structure and dynamics has been profoundly enhanced by advanced spectroscopic techniques coupled with computational methods. southampton.ac.uk For benzamide derivatives, a combination of experimental techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy, with Density Functional Theory (DFT) calculations, provides a comprehensive picture of their molecular configuration. tandfonline.com

Modern spectroscopy allows for the detailed investigation of photochemical reactions and the intricate motions of atoms and electrons that govern chemical reactivity. southampton.ac.uk Techniques such as Raman spectroscopy can provide a "vibrational fingerprint" of a molecule, while X-ray photoelectron spectroscopy (XPS) can elucidate the chemical composition of a material's surface. These advanced methods could be applied to this compound to study its excited-state properties and interactions with other molecules in detail.

Theoretical chemistry, particularly through the application of DFT, has become an indispensable tool for elucidating the reactivity and intermolecular interactions of benzamides. tandfonline.com Computational studies can predict a molecule's conformational preferences, reactivity parameters, and various wavefunction-based properties. tandfonline.com The analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the electronic and optical properties of these compounds. sci-hub.se

Potential for Development of Advanced Chemical Tools and Materials based on its unique structural features

The unique structural framework of this compound, combining a benzamide core with specific halogen and nitro functionalities, makes it a valuable precursor for the development of advanced chemical tools and materials. Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties, often serving as key intermediates in the synthesis of therapeutic agents. researchgate.netontosight.ai

The presence of the nitro group allows for its reduction to an amino group, opening up a plethora of possibilities for further functionalization and the creation of new derivatives. acs.org The chloro substituent can also be a site for various chemical modifications. The inherent properties of the benzamide scaffold, modified by these specific groups, could be harnessed to design novel materials, such as specialized polymers or functional dyes. ontosight.ai The exploration of its coordination chemistry with various metal ions could also lead to the development of new catalysts or materials with interesting magnetic or optical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-chloro-4-nitrophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via amide coupling using Method A (e.g., reacting 2-chloro-4-nitroaniline with benzoyl chloride in dichloromethane). Yield optimization involves adjusting reaction time (12-24 hours), temperature (0°C to room temperature), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride). Purification via recrystallization from ethanol/water mixtures enhances purity (65% yield reported) .
  • Critical Parameters : Solvent choice (polar aprotic solvents improve reactivity), acid scavengers (e.g., triethylamine), and inert atmospheres reduce side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ (e.g., δ 10.29 ppm for amide proton; aromatic protons at δ 8.41–7.50 ppm) confirm structure .
  • Elemental Analysis : Validate purity (e.g., calc. C 56.44%, H 3.28%, N 10.13%; found C 56.14%, H 3.38%, N 10.18%) .
  • Melting Point : Consistency with literature (161°C) indicates purity .

Q. What biological activities are reported for this compound, and which assays evaluate these effects?

  • Reported Activities : Anticancer potential via enzyme inhibition (e.g., targeting tumor proliferation pathways) and PPARγ antagonism (relevant for metabolic disorders) .
  • Assays :

  • In vitro cytotoxicity (MTT assay on cancer cell lines).
  • Enzyme inhibition kinetics (fluorescence polarization or calorimetry).
  • Molecular docking to predict target binding .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX resolve the 3D structure of this compound derivatives?

  • Methodology :

  • Grow single crystals via slow evaporation (solvent: DMF/ethanol).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL: Initial phasing with SHELXS, followed by iterative cycles for thermal parameters and occupancy. Key metrics: R-factor < 5%, dihedral angles (e.g., 70.74° between aromatic rings) .
    • Challenges : Twisted nitro groups (e.g., 31.3° torsion) require careful electron density mapping .

Q. What strategies analyze structure-activity relationships (SAR) between this compound and analogs?

  • Approach :

  • Synthesize analogs with varying substituents (e.g., aminoethoxy, halogen positions).
  • Compare bioactivity data (IC₅₀ values) and structural features (e.g., logP, H-bond donors).
  • Example : A study comparing 5-chloro-N-(2-chloro-4-nitrophenyl)benzamide (anticancer) vs. 4-amino analogs (anti-inflammatory) highlights the impact of substituent polarity .
    • Tools : QSAR modeling or molecular dynamics simulations to predict activity cliffs.

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points, NMR shifts)?

  • Steps :

Replicate Synthesis : Verify purity via HPLC (>95%) and elemental analysis.

Standardize Conditions : Use identical NMR solvents (DMSO-d₆) and probe temperatures.

Cross-Validate : Compare with crystallographic data (e.g., intermolecular H-bonds affecting melting points) .

  • Case Study : A reported m.p. of 161°C vs. 160°C in older studies may arise from polymorphic forms or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.